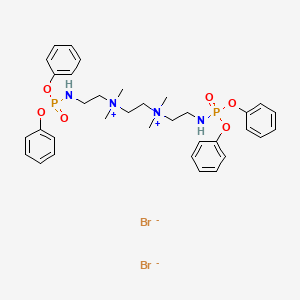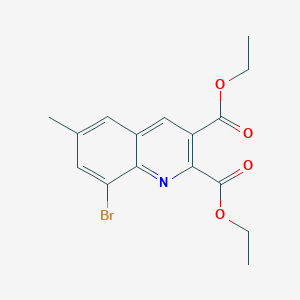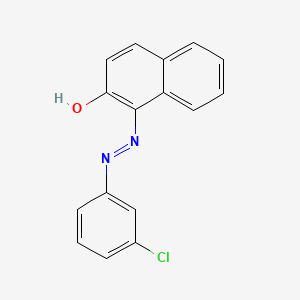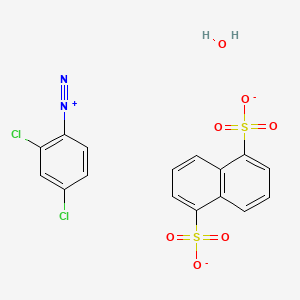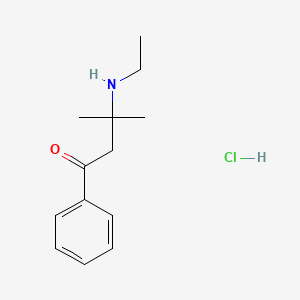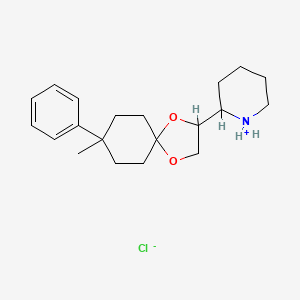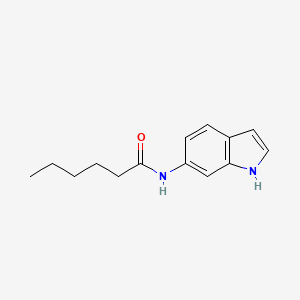
p-Hydroxy-alpha-(1-((3-(phenylthio)propyl)amino)ethyl)benzyl alcohol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Hydroxy-alpha-(1-((3-(phenylthio)propyl)amino)ethyl)benzyl alcohol hydrochloride: is a chemical compound with the molecular formula C18H23NO2S.ClH and a molecular weight of 353.94 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-Hydroxy-alpha-(1-((3-(phenylthio)propyl)amino)ethyl)benzyl alcohol hydrochloride typically involves the reaction of p-hydroxybenzyl alcohol with 1-(3-phenylthiopropyl)amine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules. It serves as a building block for the preparation of various pharmaceuticals and fine chemicals .
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological molecules .
Medicine: It is investigated for its pharmacological properties and potential therapeutic benefits .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also employed in the development of new technologies and products .
Mécanisme D'action
The mechanism of action of p-Hydroxy-alpha-(1-((3-(phenylthio)propyl)amino)ethyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, leading to changes in cellular processes and physiological responses . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
p-Hydroxy-alpha-(1-(methylamino)ethyl)benzyl alcohol:
p-Hydroxy-alpha-(1-((2-(phenylthio)ethyl)amino)ethyl)benzyl alcohol: This compound has a similar structure but with a different alkyl chain length.
Uniqueness: p-Hydroxy-alpha-(1-((3-(phenylthio)propyl)amino)ethyl)benzyl alcohol hydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities.
Propriétés
Numéro CAS |
34920-64-4 |
|---|---|
Formule moléculaire |
C18H24ClNO2S |
Poids moléculaire |
353.9 g/mol |
Nom IUPAC |
[3-hydroxy-3-(4-hydroxyphenyl)propyl]-(3-phenylsulfanylpropyl)azanium;chloride |
InChI |
InChI=1S/C18H23NO2S.ClH/c20-16-9-7-15(8-10-16)18(21)11-13-19-12-4-14-22-17-5-2-1-3-6-17;/h1-3,5-10,18-21H,4,11-14H2;1H |
Clé InChI |
PDPDJLXMNDIZMR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SCCC[NH2+]CCC(C2=CC=C(C=C2)O)O.[Cl-] |
Numéros CAS associés |
57476-29-6 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


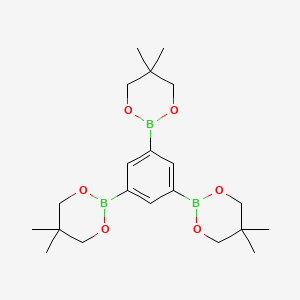

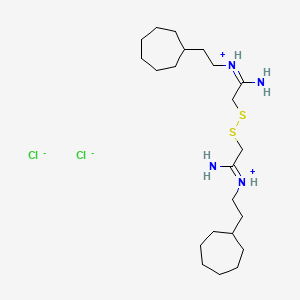
![(NE)-N-[2,2,2-trifluoro-1-(1-methylpyridin-1-ium-4-yl)ethylidene]hydroxylamine;chloride](/img/structure/B13742722.png)
![Benzaldehyde, 4-[ethyl[3-phenoxy-2-[[(phenylamino)carbonyl]oxy]propyl]amino]-2-methyl-](/img/structure/B13742725.png)

![2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid](/img/structure/B13742739.png)
